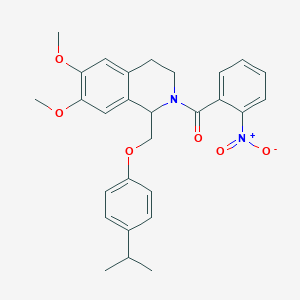![molecular formula C20H21NO5 B2996671 1'-(3,4-Dimethoxybenzyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one CAS No. 876890-51-6](/img/structure/B2996671.png)
1'-(3,4-Dimethoxybenzyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-(3,4-Dimethoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a 3,4-dimethoxybenzyl group, a dioxane ring, and an indole moiety. The unique structural arrangement of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . This reaction often employs palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1’-(3,4-Dimethoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or indole moieties.
Common Reagents and Conditions
Oxidation: DDQ in the presence of protic acids.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction with sodium borohydride can yield alcohols.
科学的研究の応用
1’-(3,4-Dimethoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 1’-(3,4-Dimethoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features. The presence of the 3,4-dimethoxybenzyl group and the indole moiety allows it to interact with various biological targets, potentially affecting cellular processes such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
- 1-(3,4-Dimethoxybenzyl)-5-oxo-3-pyrrolidinecarboxylic acid
- N-(3,4-Dimethoxybenzyl)-1-(propan-2-yl)-1H-indole-4-carboxamide
Uniqueness
1’-(3,4-Dimethoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of the dioxane ring and the indole moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
IUPAC Name |
1'-[(3,4-dimethoxyphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-23-17-9-8-14(12-18(17)24-2)13-21-16-7-4-3-6-15(16)20(19(21)22)25-10-5-11-26-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWLAYHIJNYGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)OCCCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2996588.png)



![N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2996592.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2996594.png)

![3-(((6-Methylbenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2996599.png)
![N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2996602.png)

![6-Cyclopentyl-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996608.png)


